(S)-1H-Indol-3-yl 2-(4-methylphenylsulfonamido)propanoate
Overview
Description
(S)-1H-Indol-3-yl 2-(4-methylphenylsulfonamido)propanoate is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features an indole moiety, which is a common structural motif in many biologically active molecules, and a sulfonamide group, which is known for its ability to interact with various biological targets.
Mechanism of Action
Target of Action
The primary target of (S)-1H-Indol-3-yl 2-(4-methylphenylsulfonamido)propanoate, also known as N-Tosyl-L-alanine 3-indoxyl ester, is leukocyte esterase . Leukocyte esterase is an enzyme present in most white blood cells (leukocytes). An elevated level of leukocyte esterase is an indicator of a urinary tract infection (UTI).
Mode of Action
N-Tosyl-L-alanine 3-indoxyl ester is specifically applied to urine samples . In the presence of leukocyte esterase, this compound is hydrolyzed to afford indoxyl .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the enzymatic hydrolysis of the ester bond present in N-Tosyl-L-alanine 3-indoxyl ester by leukocyte esterase. This results in the formation of indoxyl . The sample is later exposed to diazonium salts that form azo dyes with the indoxyl .
Result of Action
The hydrolysis of N-Tosyl-L-alanine 3-indoxyl ester leads to the formation of indoxyl, which can then react with diazonium salts to form azo dyes . The presence of these dyes indicates an elevated number of white blood cells in the urine sample, suggesting a urinary tract infection .
Action Environment
The action of N-Tosyl-L-alanine 3-indoxyl ester is influenced by the presence of leukocyte esterase, which is indicative of an infectionIt should be stored at low temperatures and protected from light to prevent degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1H-Indol-3-yl 2-(4-methylphenylsulfonamido)propanoate typically involves the reaction of an indole derivative with a sulfonamide precursor. One common method is the reaction of 1H-indole-3-carboxylic acid with 4-methylphenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
(S)-1H-Indol-3-yl 2-(4-methylphenylsulfonamido)propanoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde or indole-3-carboxylic acid.
Reduction: The sulfonamide group can be reduced to form the corresponding amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Indole-3-carboxaldehyde, Indole-3-carboxylic acid.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated or halogenated indole derivatives.
Scientific Research Applications
(S)-1H-Indol-3-yl 2-(4-methylphenylsulfonamido)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(4-Methylphenylsulfonamido)propanoic acid: Similar structure but lacks the indole moiety.
(4-Nitrophenyl)sulfonyltryptophan: Contains a nitro group instead of a methyl group on the phenyl ring.
Uniqueness
(S)-1H-Indol-3-yl 2-(4-methylphenylsulfonamido)propanoate is unique due to the presence of both the indole and sulfonamide groups, which confer distinct chemical and biological properties. The indole moiety is known for its role in various biological activities, while the sulfonamide group enhances the compound’s ability to interact with biological targets .
Properties
IUPAC Name |
1H-indol-3-yl (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-12-7-9-14(10-8-12)25(22,23)20-13(2)18(21)24-17-11-19-16-6-4-3-5-15(16)17/h3-11,13,19-20H,1-2H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIVSVOVPJAVRE-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)OC2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10226037 | |
Record name | 1H-Indol-3-yl N-((4-methylphenyl)sulphonyl)-L-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10226037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75062-54-3 | |
Record name | N-[(4-Methylphenyl)sulfonyl]-L-alanine 1H-indol-3-yl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75062-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indol-3-yl N-((4-methylphenyl)sulphonyl)-L-alaninate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075062543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indol-3-yl N-((4-methylphenyl)sulphonyl)-L-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10226037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-indol-3-yl N-[(4-methylphenyl)sulphonyl]-L-alaninate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.946 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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